Cbz-N-amido-PEG3-acid
Overview
Description
Cbz-N-amido-PEG3-acid is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains a carbobenzoxy (Cbz) protected amino group and a terminal carboxylic acid group. This compound is primarily used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugation applications .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-N-amido-PEG3-acid can be synthesized through a multi-step process involving the protection of the amino group with a carbobenzoxy group and the subsequent attachment of the PEG chain. The terminal carboxylic acid group is introduced through esterification or amidation reactions. Common reagents used in these reactions include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often exceeding 98% .
Chemical Reactions Analysis
Types of Reactions
Cbz-N-amido-PEG3-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amines to form stable amide bonds.
Deprotection Reactions: The Cbz-protected amino group can be deprotected under acidic conditions to expose the free amine
Common Reagents and Conditions
Substitution Reactions: Reagents such as DCC or EDC are commonly used to activate the carboxylic acid group for amide bond formation.
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Cbz protecting group
Major Products Formed
Scientific Research Applications
Cbz-N-amido-PEG3-acid has diverse applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the conjugation of biomolecules such as proteins, antibodies, and nucleic acids.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Cbz-N-amido-PEG-acid: Similar structure with a shorter PEG chain.
Cbz-N-amido-PEG4-acid: Contains a longer PEG chain.
Uniqueness
Cbz-N-amido-PEG3-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications in PROTAC synthesis and bioconjugation .
Properties
IUPAC Name |
3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHUTZVKPJPFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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